N-3-Isoxazolyl-2-methoxyacetamide
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Overview
Description
N-3-Isoxazolyl-2-methoxyacetamide is a compound that belongs to the family of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-3-Isoxazolyl-2-methoxyacetamide typically involves the (3 + 2) cycloaddition reaction of nitrile oxides with alkenes or alkynes. This reaction is often catalyzed by copper (I) or ruthenium (II) to achieve regioselectivity . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N-3-Isoxazolyl-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the isoxazole ring .
Scientific Research Applications
N-3-Isoxazolyl-2-methoxyacetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-3-Isoxazolyl-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-3-Isoxazolyl-2-methoxyacetamide include other isoxazole derivatives, such as:
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1001634-99-6 |
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Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-methoxy-N-(1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C6H8N2O3/c1-10-4-6(9)7-5-2-3-11-8-5/h2-3H,4H2,1H3,(H,7,8,9) |
InChI Key |
NPEKALRYXREXCL-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=NOC=C1 |
Origin of Product |
United States |
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